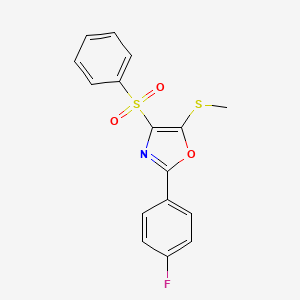
2-(4-Fluorophenyl)-5-(methylthio)-4-(phenylsulfonyl)-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenyl)-5-(methylthio)-4-(phenylsulfonyl)-1,3-oxazole is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a methylthio group, and a phenylsulfonyl group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-5-(methylthio)-4-(phenylsulfonyl)-1,3-oxazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the substituents. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-5-(methylthio)-4-(phenylsulfonyl)-1,3-oxazole can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The phenylsulfonyl group can be reduced to a phenyl group.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the phenylsulfonyl group can produce a phenyl group.
Scientific Research Applications
2-(4-Fluorophenyl)-5-(methylthio)-4-(phenylsulfonyl)-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-5-(methylthio)-4-(phenylsulfonyl)-1,3-oxazole involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and affecting the biochemical pathways in which the enzyme is involved. The specific pathways and targets depend on the context of its application, whether in medicinal chemistry or materials science.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-5-(methylthio)-4-(phenylsulfonyl)-1,3-oxazole
- 2-(4-Bromophenyl)-5-(methylthio)-4-(phenylsulfonyl)-1,3-oxazole
- 2-(4-Methylphenyl)-5-(methylthio)-4-(phenylsulfonyl)-1,3-oxazole
Uniqueness
2-(4-Fluorophenyl)-5-(methylthio)-4-(phenylsulfonyl)-1,3-oxazole is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C16H12FNO3S2 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-2-(4-fluorophenyl)-5-methylsulfanyl-1,3-oxazole |
InChI |
InChI=1S/C16H12FNO3S2/c1-22-16-15(23(19,20)13-5-3-2-4-6-13)18-14(21-16)11-7-9-12(17)10-8-11/h2-10H,1H3 |
InChI Key |
UVBKROMQBJINJM-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(N=C(O1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12142019.png)
![4-{4-(4-bromophenyl)-5-[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12142021.png)
![ethyl 4-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B12142028.png)
![1'-[3-(dimethylamino)propyl]-1-ethyl-3'-[(4-fluorophenyl)carbonyl]-4'-hydroxyspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12142043.png)
![N-(3-ethoxypropyl)-6-imino-2-oxo-7-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12142047.png)
![4-methyl-3-(thiophen-2-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B12142057.png)
![(3Z)-3-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one](/img/structure/B12142064.png)

![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B12142077.png)
![Ethyl 2-[2-(4-amino-5-(2-furyl)-1,2,4-triazol-3-ylthio)acetylamino]acetate](/img/structure/B12142079.png)
![(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12142082.png)
![1-(4-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12142089.png)
![7-[(2-Chlorophenyl)(morpholin-4-yl)methyl]quinolin-8-ol](/img/structure/B12142102.png)
![2-[(2-oxo-2-phenylethyl)sulfanyl]-3-phenylquinazolin-4(3H)-one](/img/structure/B12142108.png)
